![molecular formula C18H18N2O4S B1362809 L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- CAS No. 67850-42-4](/img/structure/B1362809.png)

L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

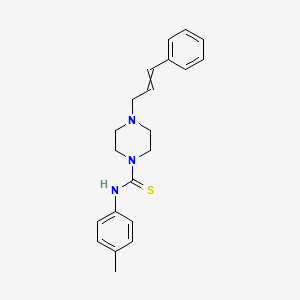

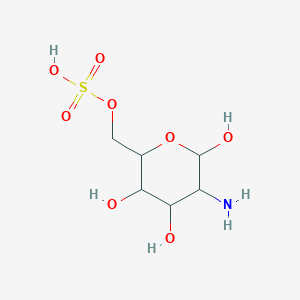

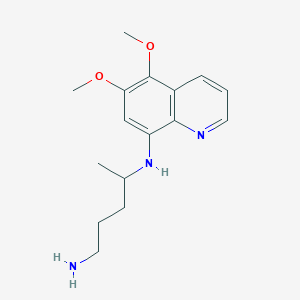

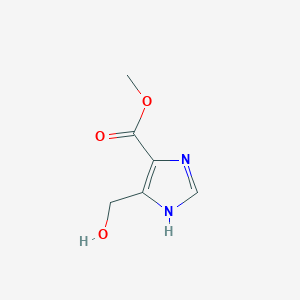

“L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” is a chemical compound with the CAS Number: 67850-42-4 and a molecular weight of 358.42 . It is also known by the IUPAC name tosyl-L-tryptophan .

Synthesis Analysis

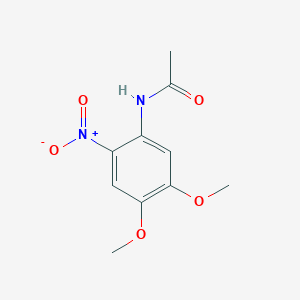

The synthesis of a similar compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been reported in a study . The compound was synthesized from L-tryptophan and 4-nitrobenzenesulfonylchloride using an indirect method . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .Molecular Structure Analysis

The InChI code for “L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” is1S/C18H18N2O4S/c1-12-6-8-14 (9-7-12)25 (23,24)20-17 (18 (21)22)10-13-11-19-16-5-3-2-4-15 (13)16/h2-9,11,17,19-20H,10H2,1H3, (H,21,22)/t17-/m0/s1 . The compound crystallized in the monoclinic crystal system and P2 1 space group . Physical And Chemical Properties Analysis

“L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” has a molecular weight of 358.42 . It is recommended to be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been evaluated for its potential as a multi-target antimicrobial agent . It has shown promising results against various strains of bacteria, including MRSA , E. coli , K. pneumoniae , P. aeruginosa , and A. baumannii . The ability to target multiple bacterial strains makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Properties

“N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” derivatives have been designed to exhibit anti-inflammatory activities . These compounds have been assessed for their COX inhibitory and anti-inflammatory activities, showing good potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with a focus on selective COX-2 inhibition . This property is particularly important for conditions where inflammation is a primary concern, such as arthritis and other chronic inflammatory diseases.

Drug Discovery and Development

The compound’s derivatives serve as crucial bioisosteric building blocks in pharmaceuticals. They are prevalent in a wide range of drugs, including those used for treating infections and chronic conditions . The ability to synthesize these derivatives efficiently is highly desirable in drug discovery, providing a pathway to develop new therapeutic agents.

Synthesis of N-Sulfonyl Imines

In organic chemistry, the formation of N-sulfonyl imines is a valuable reaction. “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” can be used to synthesize these imines, which are versatile electrophiles in various organic transformations, including nucleophilic additions and cycloadditions . This application is significant for creating a range of chiral amines and other complex organic molecules.

Cardiovascular Safety in NSAIDs

The compound’s derivatives have been explored to overcome cardiovascular side effects associated with selective COX-2 inhibitor drugs. By attaching a NO donor moiety to these inhibitors, the cardiovascular issues like myocardial infarction and high blood pressure can be potentially mitigated . This research is crucial for the safe use of NSAIDs in pain management.

Safener Activity in Agriculture

Derivatives of “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” have been investigated for their safener activity in agriculture. These compounds can protect crops like maize against injury caused by herbicides such as chlorsulfuron . This application is essential for reducing the environmental impact of agricultural chemicals and ensuring crop safety.

Radical Chemistry

The compound plays a role in radical chemistry , where it’s involved in reactions that proceed through radical intermediates. These reactions are important for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Nitric Oxide (NO) Release

Some derivatives of “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” have been found to release moderate amounts of NO. This feature is beneficial as NO has vasodilator activity and can inhibit platelet aggregation, which is advantageous in reducing the side effects of selective COX-2 inhibitors .

Eigenschaften

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRLEBFHLCJPDU-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360857 |

Source

|

| Record name | L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67850-42-4 |

Source

|

| Record name | L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)